molecular formula C16H8IN3O4S B11311948 N-[3-(5-iodofuran-2-yl)-1,2,4-thiadiazol-5-yl]-2-oxo-2H-chromene-3-carboxamide

N-[3-(5-iodofuran-2-yl)-1,2,4-thiadiazol-5-yl]-2-oxo-2H-chromene-3-carboxamide

Cat. No.: B11311948
M. Wt: 465.2 g/mol
InChI Key: PBKYBIJPBRYSNB-UHFFFAOYSA-N
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Description

N-[3-(5-iodofuran-2-yl)-1,2,4-thiadiazol-5-yl]-2-oxo-2H-chromene-3-carboxamide is a complex organic compound that incorporates several heterocyclic structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(5-iodofuran-2-yl)-1,2,4-thiadiazol-5-yl]-2-oxo-2H-chromene-3-carboxamide typically involves multi-step reactions starting from readily available precursors. The key steps include the formation of the furan ring, iodination, and the construction of the thiadiazole and chromene moieties. Common reagents used in these steps include iodine, sulfur, and various organic solvents. The reaction conditions often require controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions for higher yields and purity, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

N-[3-(5-iodofuran-2-yl)-1,2,4-thiadiazol-5-yl]-2-oxo-2H-chromene-3-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium azide. Reaction conditions vary but often involve specific temperatures, solvents, and catalysts to drive the reactions to completion.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring typically yields furanones, while substitution reactions can produce a variety of derivatives depending on the nucleophile employed .

Scientific Research Applications

N-[3-(5-iodofuran-2-yl)-1,2,4-thiadiazol-5-yl]-2-oxo-2H-chromene-3-carboxamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Investigated for its potential antimicrobial and anticancer properties.

    Medicine: Explored as a candidate for drug development due to its unique structure and biological activity.

Mechanism of Action

The mechanism of action of N-[3-(5-iodofuran-2-yl)-1,2,4-thiadiazol-5-yl]-2-oxo-2H-chromene-3-carboxamide involves its interaction with various molecular targets. The compound’s structure allows it to bind to specific enzymes or receptors, inhibiting their activity. This can lead to the disruption of cellular processes in microbes or cancer cells, making it a potential therapeutic agent .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[3-(5-iodofuran-2-yl)-1,2,4-thiadiazol-5-yl]-2-oxo-2H-chromene-3-carboxamide is unique due to its combination of furan, thiadiazole, and chromene moieties. This unique structure provides a diverse range of chemical reactivity and biological activity, making it a versatile compound for various applications .

Properties

Molecular Formula

C16H8IN3O4S

Molecular Weight

465.2 g/mol

IUPAC Name

N-[3-(5-iodofuran-2-yl)-1,2,4-thiadiazol-5-yl]-2-oxochromene-3-carboxamide

InChI

InChI=1S/C16H8IN3O4S/c17-12-6-5-11(23-12)13-18-16(25-20-13)19-14(21)9-7-8-3-1-2-4-10(8)24-15(9)22/h1-7H,(H,18,19,20,21)

InChI Key

PBKYBIJPBRYSNB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=C(C(=O)O2)C(=O)NC3=NC(=NS3)C4=CC=C(O4)I

Origin of Product

United States

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